molecular formula C11H14N2O3S B6491162 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 921915-36-8

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B6491162
CAS No.: 921915-36-8
M. Wt: 254.31 g/mol
InChI Key: RLWCZXBLKIKJJU-UHFFFAOYSA-N
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Description

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide” is a small molecule that has been studied in the context of biological systems. It has been identified as an ABA-mimicking ligand in Arabidopsis, where it activates a gene network similar to that induced by ABA . This molecule has also been found in complex with the ABA receptor PYL2 and PP2C HAB1 .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in complex with other molecules. For example, it has been studied in complex with the ABA receptor PYL2 and PP2C HAB1 . The crystal structure of this complex revealed that the molecule mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .

Mechanism of Action

Target of Action

The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is the PYR/PYL family of ABA receptors . These receptors are crucial in the plant’s response to abiotic stresses such as drought, cold, and soil salinity .

Mode of Action

This compound, also known as AM1, acts as a potent activator of multiple members of the PYR/PYL family of ABA receptors . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . The crystal structure of AM1 in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that AM1 mediates a gate-latch-lock interacting network .

Biochemical Pathways

Upon activation by AM1, the ABA receptors inhibit PP2C, leading to the activation of downstream ABA signaling . This signaling pathway plays a crucial role in the plant’s response to abiotic stresses .

Result of Action

The activation of ABA receptors by AM1 leads to a variety of effects at the molecular and cellular levels. In Arabidopsis, AM1 activates a gene network that is highly similar to that induced by ABA . Treatments with AM1 inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Action Environment

Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of AM1. These abiotic stresses trigger the plant’s ABA signaling pathway, to which AM1 contributes by activating the ABA receptors . .

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-13-10-5-4-9(12-17(2,15)16)7-8(10)3-6-11(13)14/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWCZXBLKIKJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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